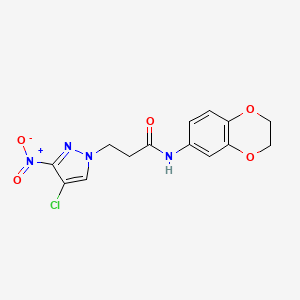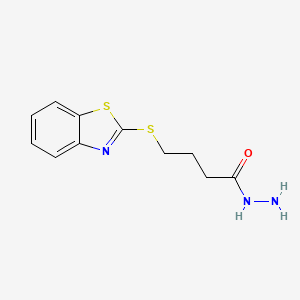![molecular formula C19H17FN4O5S3 B10941381 7-{[(4-Fluorophenoxy)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10941381.png)
7-{[(4-Fluorophenoxy)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenoxy group, a thiadiazole ring, and a bicyclic β-lactam core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the β-lactam core: This is achieved through a cyclization reaction involving a suitable amine and a β-lactam precursor.
Introduction of the fluorophenoxy group: This step involves the reaction of the intermediate with 4-fluorophenol under appropriate conditions.
Attachment of the thiadiazole ring: This is done through a nucleophilic substitution reaction using a thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
7-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial agent due to its β-lactam core, which is similar to that found in penicillins and cephalosporins.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as bacterial enzymes. The β-lactam core can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The fluorophenoxy and thiadiazole groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Penicillins: Share the β-lactam core but lack the fluorophenoxy and thiadiazole groups.
Cephalosporins: Also contain a β-lactam core but have different side chains and ring structures.
Carbapenems: Another class of β-lactam antibiotics with a broader spectrum of activity.
Uniqueness
7-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its combination of a β-lactam core with fluorophenoxy and thiadiazole groups, which may confer enhanced antibacterial activity and specificity compared to other β-lactam antibiotics.
Properties
Molecular Formula |
C19H17FN4O5S3 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
7-[[2-(4-fluorophenoxy)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H17FN4O5S3/c1-9-22-23-19(32-9)31-8-10-7-30-17-14(16(26)24(17)15(10)18(27)28)21-13(25)6-29-12-4-2-11(20)3-5-12/h2-5,14,17H,6-8H2,1H3,(H,21,25)(H,27,28) |
InChI Key |
JRNFYHIJGTUESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)COC4=CC=C(C=C4)F)SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-8-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941303.png)
![4-{[(4-chlorophenyl)carbonyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10941304.png)
![5-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10941308.png)
![(3aR,7aS)-2-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10941315.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B10941316.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10941325.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10941327.png)
![4-(2-{(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide](/img/structure/B10941332.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941339.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10941350.png)
![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-ethylphenyl)hydrazinecarbothioamide](/img/structure/B10941354.png)
![N-[4-(difluoromethoxy)phenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10941356.png)

